2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a methoxy-substituted aromatic ring, an indole core, and a naphthalene-1-yl carbamoyl methyl sulfanyl side chain. The presence of a sulfanyl (-S-) linkage and a naphthalene moiety may enhance lipophilicity and π-π stacking interactions, respectively, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O3S/c1-36-27-16-7-5-13-24(27)30(35)31-17-18-33-19-28(23-12-4-6-15-26(23)33)37-20-29(34)32-25-14-8-10-21-9-2-3-11-22(21)25/h2-16,19H,17-18,20H2,1H3,(H,31,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNGSWJRISXHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the naphthalene moiety through a series of coupling reactions. The final step involves the formation of the benzamide group under specific reaction conditions, such as the use of amide coupling reagents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
- C064-0397 (2,6-difluoro analog): The substitution of the methoxy group with fluorine atoms at positions 2 and 6 on the benzamide ring (2,6-difluoro-N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide) introduces electronegative fluorine atoms.
- The isoxazole ring introduces hydrogen-bonding capabilities, which may enhance selectivity for kinases or other ATP-binding targets .
Variations in the Sulfanyl Side Chain
- BA97506 (Trifluoromethyl Benzamide Derivative):
The sulfanyl side chain is modified to include a 6-methyl-1,3-benzothiazol-2-yl carbamoyl group. The benzothiazole ring adds rigidity and planar aromaticity, which could improve intercalation with DNA or interaction with hydrophobic enzyme pockets. The trifluoromethyl group on the benzamide enhances lipophilicity and resistance to oxidative metabolism . - Compound 54 (Indomethacin Analog): In 3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide, the sulfanyl group is replaced with a sulfonamide linkage. The 4-chlorobenzoyl group may enhance COX-2 inhibition activity, as seen in NSAID analogs .
Naphthalene Modifications
- Methyl (S)-4-(2-(3-(naphthalen-1-yl)ureido)-2-phenylacetamido)benzoate (4k): The naphthalen-1-yl group is retained, but the sulfanyl linkage is replaced with a ureido (-NHCONH-) bridge. The ester group on the benzamide may serve as a prodrug moiety, enhancing oral absorption .
Key Insights from Structural Comparisons
- Bioavailability: Fluorinated analogs (e.g., C064-0397) and trifluoromethyl derivatives (BA97506) exhibit higher metabolic stability due to fluorine’s electronegativity and C-F bond strength .
- Target Selectivity: The sulfonamide group in Compound 54 may confer selectivity for sulfotransferases or proteases, whereas the ureido bridge in 4k could enhance binding to urea transporters or kinases .
- Synthetic Challenges: Low yields in Compound 54 (8%) highlight difficulties in coupling sulfonamide groups to indole derivatives under standard conditions .
Biological Activity
The compound 2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for determining its efficacy in clinical settings.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₅N₃O₂S
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the naphthalene and indole moieties may contribute to antimicrobial efficacy, potentially against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
A study investigating the structure-activity relationship (SAR) of related compounds revealed that the presence of an indole ring significantly enhances cytotoxicity against cancer cells. For example, compounds with similar naphthalene and indole structures showed IC50 values in the low micromolar range (e.g., 1.61 µg/mL for certain derivatives) . This suggests that modifications to the indole or naphthalene moieties can lead to increased potency.
Antimicrobial Activity
Another study assessed the antimicrobial effects of similar benzamide derivatives, indicating that electron-donating groups on aromatic rings enhance antibacterial activity. Compounds were tested against various bacterial strains, with some exhibiting higher efficacy than standard antibiotics . This underscores the potential of this compound in treating infections.
Data Tables
| Biological Activity | IC50 Value (µg/mL) | Reference |
|---|---|---|
| Antitumor (compound 9) | 1.61 ± 1.92 | |
| Antimicrobial (compound 22) | Not specified |
The proposed mechanism for the antitumor activity includes interaction with cellular pathways that regulate apoptosis and cell proliferation. Molecular docking studies have shown that similar compounds bind effectively to target proteins involved in cancer progression, such as Bcl-2 .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Carbodiimide coupling | Acetonitrile/water (3:1) | 75 | |
| Reflux in ethanol | Ethanol, 72 h | 65 | |
| Microwave-assisted | Methanol, 4 h | 70–80* | |
| *Estimated based on analogous reactions. |
Basic: Which spectroscopic techniques are essential for structural confirmation, and what are the diagnostic spectral markers?
Methodological Answer:
Critical techniques include:
- 1H/13C NMR: Confirms connectivity of the indole, naphthalene, and benzamide moieties. Key signals:
- IR Spectroscopy: Detects amide C=O stretch (~1650–1680 cm⁻¹) and sulfanyl (C-S) stretch (~650–700 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peak ([M+H]+) matches the molecular formula (e.g., m/z ~550–600 for similar compounds) .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Features | Functional Group Confirmed |
|---|---|---|
| 1H NMR | δ 3.8 (s, 3H, OCH3) | Methoxy group |
| IR | 1675 cm⁻¹ (C=O) | Amide bond |
| ESI-MS | m/z 589.2 ([M+H]+) | Molecular ion |
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
Methodological Answer:
SAR studies should focus on:
- Core Modifications: Replace the naphthalene group with other aromatic systems (e.g., biphenyl) to assess binding affinity .
- Side-Chain Variations: Alter the sulfanyl-acetamide linker length or substitute sulfur with oxygen/selenium to evaluate electronic effects .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and receptor-binding studies (e.g., GPCRs) .
- Data Analysis: Use IC50/EC50 values and molecular docking to correlate structural changes with activity trends .
Advanced: What computational approaches predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model interactions with targets (e.g., Keap1-Nrf2 pathway proteins) .
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs for synthesis .
Advanced: How can researchers resolve contradictions in reported synthesis yields or biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize reaction conditions (solvent purity, inert atmosphere) and validate spectral data across labs .
- Meta-Analysis: Compare datasets from peer-reviewed studies (e.g., PubChem, academic journals) to identify outliers or methodological biases .
- Control Experiments: Test the impact of trace impurities (e.g., via HPLC purification) on biological activity .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage: Keep under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation of the sulfanyl group .
- Handling: Use anhydrous solvents for solubility testing (DMSO or DMF) and avoid prolonged exposure to light .
Advanced: How can researchers design degradation studies to assess metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
